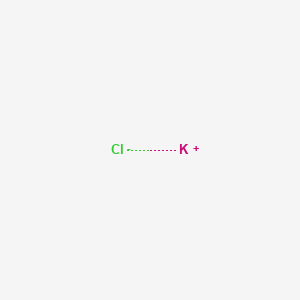![molecular formula C24H24O3 B105342 Ácido 4''-(pentiloxi)-[1,1':4',1''-terfenil]-4-carboxílico CAS No. 158938-08-0](/img/structure/B105342.png)
Ácido 4''-(pentiloxi)-[1,1':4',1''-terfenil]-4-carboxílico
Descripción general
Descripción
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid is an organic compound that belongs to the class of terphenyl derivatives This compound is characterized by the presence of a pentyloxy group attached to the terphenyl backbone, which consists of three benzene rings connected in a linear arrangement The carboxylic acid group is located at the terminal position of the terphenyl structure
Aplicaciones Científicas De Investigación
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of liquid crystals and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of advanced materials with specific properties, such as high thermal stability and electronic conductivity.
Mecanismo De Acción
Target of Action
The primary target of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid is 1,3-β-D glucan synthase , an enzyme crucial to the synthesis of the fungal cell wall . This enzyme is expressed in various Candida species, including C. albicans, C. parapsilosis, C. tropicalis, and C. guiillermondi, as well as A. fumigatus .
Mode of Action
The compound inhibits the action of 1,3-β-D glucan synthase, disrupting the synthesis of the fungal cell wall . This interaction results in a weakened cell wall, leading to the death of the fungal cells .
Biochemical Pathways
The inhibition of 1,3-β-D glucan synthase disrupts the glucan synthesis pathway, a critical component of the fungal cell wall . This disruption affects the structural integrity of the cell wall, leading to cell lysis and death .
Pharmacokinetics
The compound has excellent bioavailability when administered intravenously . It exhibits extensive protein binding (>99%) and has a long elimination half-life of 27 hours, extending to 40-50 hours at the terminal phase . The compound is primarily excreted in the feces (~30%), with less than 1% excreted in the urine .
Result of Action
The inhibition of 1,3-β-D glucan synthase by 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid leads to a weakened fungal cell wall, causing cell lysis and death . This results in the effective treatment of infections caused by various Candida species and A. fumigatus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the stability of the solution reconstituted with 20% (w/w) ethanol anhydrous in water for injections has been demonstrated for 3 hours at 25°C and for 2 hours at 5°C . Additionally, the presence of hydroxyl groups at the three amino acid residues forming the cyclic lipopeptide core improves the solubility of the drug in water and aids its stability in solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of coupling reactions, such as Suzuki-Miyaura cross-coupling, using appropriate aryl halides and boronic acids.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via etherification reactions, where a suitable pentyloxy precursor is reacted with the terphenyl intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the terphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Comparación Con Compuestos Similares
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can be compared with other terphenyl derivatives, such as:
4’‘-(Methoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with a methoxy group instead of a pentyloxy group.
4’‘-(Ethoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.
4’‘-(Butoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with a butoxy group instead of a pentyloxy group.
The uniqueness of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid lies in the specific properties imparted by the pentyloxy group, such as increased hydrophobicity and potential for forming specific molecular interactions.
Propiedades
IUPAC Name |
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUMVXKBCYBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158938-08-0 | |
| Record name | 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?
A1: This compound acts as a key intermediate in the production of anidulafungin []. Anidulafungin is an antifungal medication used to treat invasive candidiasis, a serious fungal infection. Therefore, developing an efficient synthesis for this intermediate is crucial for the cost-effective production of this important drug.
Q2: What synthetic approach was used to produce 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid in this research?
A2: The researchers employed a four-step synthesis starting from 1,4-dibromobenzene []. The process involved a Grignard reaction, an addition reaction, a Suzuki coupling reaction, and finally a hydrolytic reaction to obtain the target compound.
Q3: What are the advantages of the presented synthetic route for 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?
A3: The researchers highlight several advantages of their method, including simplicity, low cost, high safety, and suitability for industrial production []. These factors are essential for the scalable and economically viable synthesis of anidulafungin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
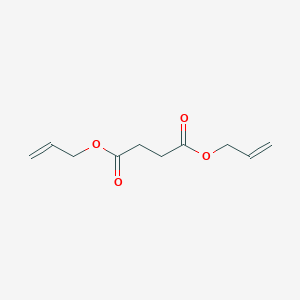
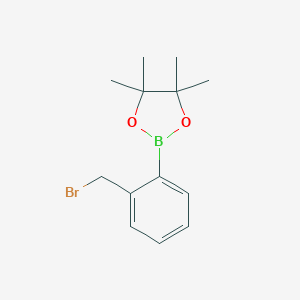
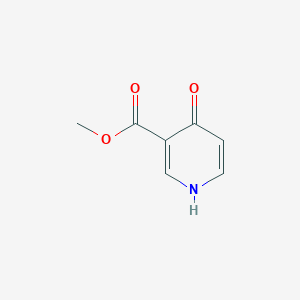
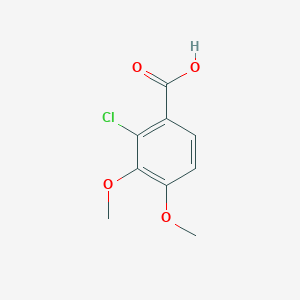
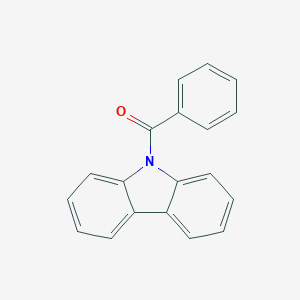
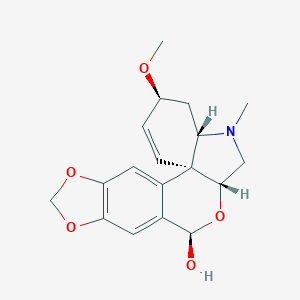
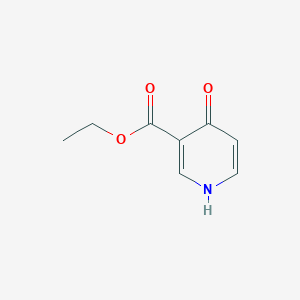
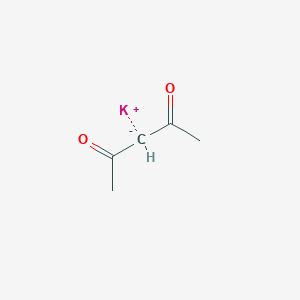
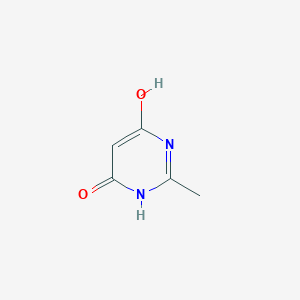
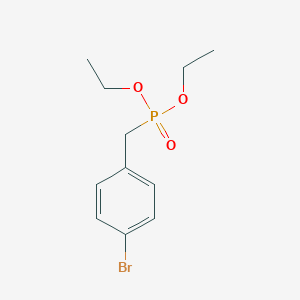
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
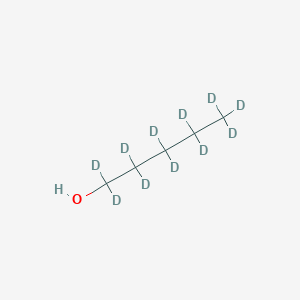
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
